DHCR7 Inhibitory Potency Comparable to the Potent Teratogen AY9944
1-[(2,3-Dichlorophenyl)methyl]piperazine, a common metabolite of cariprazine and aripiprazole, inhibits DHCR7 activity at concentrations comparable to the potent teratogen AY9944. In cell culture experiments, cariprazine affected 7-DHC and cholesterol levels at concentrations as low as 5 nM, and its metabolite 2,3-DCPP mirrored the inhibitory potency of AY9944 [1].
| Evidence Dimension | DHCR7 enzyme inhibition potency |
|---|---|
| Target Compound Data | Inhibits DHCR7 at concentrations comparable to AY9944 |
| Comparator Or Baseline | AY9944 (potent DHCR7 inhibitor and known teratogen) |
| Quantified Difference | Potency comparable to AY9944 (exact IC50 values not reported for this compound in the cited source) |
| Conditions | Cell culture incubations measuring 7-DHC and cholesterol levels |
Why This Matters
This establishes the compound as a critical tool for investigating DHCR7-mediated cholesterol biosynthesis disruption, a pathway implicated in antipsychotic drug side effects and neurodevelopmental disorders.
- [1] Genengjiang, J., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 349, 21-28. DOI: 10.1016/j.taap.2018.04.029 View Source
